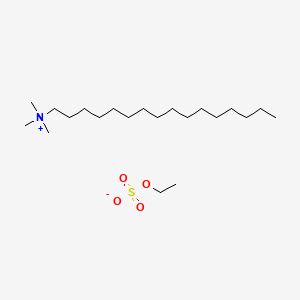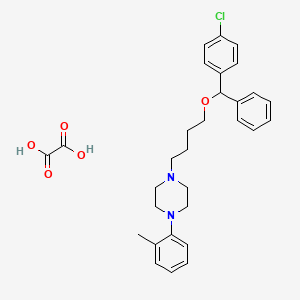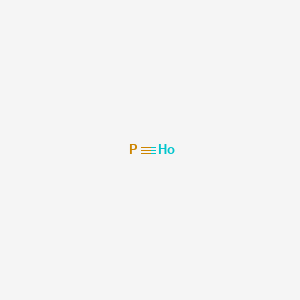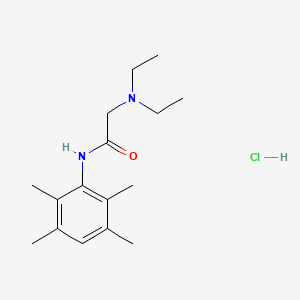
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core acetamide structure, followed by the introduction of the diethylamino group and the tetramethylphenyl group. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.
Applications De Recherche Scientifique
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is utilized in biochemical assays and studies to investigate its effects on biological systems.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(2,3,5,6-tetramethylphenyl)-
- Acetamide, 2-(diethylamino)-N-(phenyl)-
- Acetamide, 2-(dimethylamino)-N-(2,3,5,6-tetramethylphenyl)-
Uniqueness
Acetamide, 2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
57116-03-7 |
|---|---|
Formule moléculaire |
C16H27ClN2O |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2,3,5,6-tetramethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-7-18(8-2)10-15(19)17-16-13(5)11(3)9-12(4)14(16)6;/h9H,7-8,10H2,1-6H3,(H,17,19);1H |
Clé InChI |
HPZXNUSMUFZBSX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=C(C(=CC(=C1C)C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)

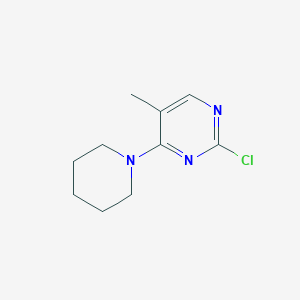
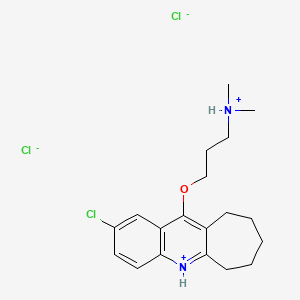
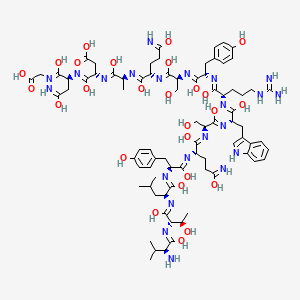

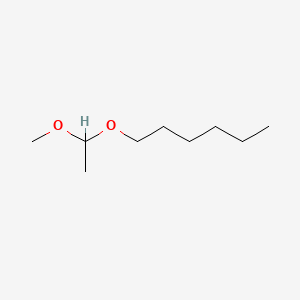
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
